(3,4-dichlorophenyl)[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone
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Overview
Description
(3,4-dichlorophenyl)[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with dichlorophenyl and ethylphenyl groups, making it a subject of interest for researchers due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dichlorophenyl)[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3,4-dichlorobenzoyl chloride with 4-ethylphenyl-2,2,4-trimethyl-3,4-dihydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-dichlorophenyl)[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, while nucleophilic substitution can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3,4-dichlorophenyl)[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with various biological targets to understand its pharmacological properties.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects. The presence of the quinoline core suggests possible applications in treating diseases such as malaria and cancer.
Industry
Industrially, the compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3,4-dichlorophenyl)[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in having dichlorophenyl groups but lacks the quinoline core.
4-ethylphenyl derivatives: Compounds with similar ethylphenyl substitutions but different core structures.
Uniqueness
The uniqueness of (3,4-dichlorophenyl)[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone lies in its combination of dichlorophenyl and ethylphenyl groups attached to a quinoline core. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C27H27Cl2NO |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-[4-(4-ethylphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]methanone |
InChI |
InChI=1S/C27H27Cl2NO/c1-5-18-10-13-20(14-11-18)27(4)17-26(2,3)30(24-9-7-6-8-21(24)27)25(31)19-12-15-22(28)23(29)16-19/h6-16H,5,17H2,1-4H3 |
InChI Key |
BDKHPOPITOFTEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)Cl)Cl)(C)C)C |
Origin of Product |
United States |
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